molecular formula C20H20ClN3O3S B2994469 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 921554-95-2

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2994469
CAS No.: 921554-95-2
M. Wt: 417.91
InChI Key: YDPJDDVSQJLOKT-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety connected via an ethyl linker. Its molecular formula is estimated as C₂₀H₁₉ClN₃O₃S, with a molecular weight of approximately 416.5 g/mol. The compound’s structure integrates electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-3-4-15(2)19(13-14)28(26,27)22-11-12-24-20(25)10-9-18(23-24)16-5-7-17(21)8-6-16/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJDDVSQJLOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the Ethyl Linker: The ethyl linker can be attached through an alkylation reaction, using an appropriate alkyl halide and a base.

    Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Altering signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound shares a pyridazinone-ethyl backbone with two closely related analogs:

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide (CAS 921851-97-0)

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)

Table 1: Comparative Structural Analysis
Property Target Compound 3,5-Dimethylbenzamide Analog 2-Chloro-4-Methoxyphenyl Sulfonamide
Molecular Formula C₂₀H₁₉ClN₃O₃S C₂₁H₂₀ClN₃O₂ C₁₉H₁₈ClN₃O₄S
Molecular Weight (g/mol) ~416.5 381.9 419.9
Aromatic Substituents 2,5-Dimethyl (benzene); 4-chlorophenyl (pyridazinone) 3,5-Dimethyl (benzene); 4-chlorophenyl 2-Chloro (benzene); 4-methoxyphenyl
Functional Group Sulfonamide (-SO₂NH-) Benzamide (-CONH-) Sulfonamide (-SO₂NH-)

Functional Group Impact

  • Sulfonamide vs. Benzamide: The sulfonamide group (-SO₂NH-) in the target and CAS 921551-57-7 enhances polarity and acidity compared to the benzamide (-CONH-) in CAS 921851-97-0 . This difference may improve aqueous solubility but reduce membrane permeability.

Substituent Effects

  • Methyl Groups :
    • The 2,5-dimethyl substitution on the benzene ring in the target introduces steric hindrance distinct from the 3,5-dimethyl arrangement in the benzamide analog . This positional variation could alter binding interactions in biological targets.
  • Chloro vs. In contrast, the 4-methoxyphenyl group in CAS 921551-57-7 is electron-donating, which may increase electron density and modulate receptor affinity .

Physicochemical Properties

  • Solubility : Sulfonamide derivatives (target and CAS 921551-57-7) are expected to exhibit higher aqueous solubility than the benzamide analog due to the sulfonic group’s polarity.
  • Lipophilicity (logP) : The 2,5-dimethyl and 4-chlorophenyl substituents in the target likely confer moderate lipophilicity, balancing solubility and membrane penetration.

Research Implications

While biological data for these compounds are unavailable in the provided evidence, structural comparisons suggest:

The sulfonamide functional group in the target may offer advantages in solubility and stability over benzamide analogs.

Substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) could influence steric interactions in enzyme-binding pockets.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine core linked to a chlorophenyl group and a sulfonamide moiety. Its molecular formula is C20H22ClN5O2C_{20}H_{22}ClN_{5}O_{2}, with a molecular weight of approximately 378.8 g/mol.

PropertyValue
Molecular FormulaC20H22ClN5O2
Molecular Weight378.8 g/mol
CAS Number1224164-64-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine moiety may inhibit certain enzymes involved in cancer cell proliferation, while the sulfonamide group can modulate receptor activity.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

  • Inhibition Studies : Research has demonstrated that sulfonamides can selectively inhibit tumor-associated isoforms of carbonic anhydrases, leading to reduced tumor growth . This suggests a potential pathway through which this compound may exert its biological effects.

Case Studies

While specific case studies on this exact compound are scarce, the following findings from related compounds provide insights into its potential:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for anticancer activity. The study revealed that modifications in the chemical structure significantly impacted their efficacy against cancer cell lines .
  • Sulfonamide Derivatives : A recent study on novel benzenesulfonamides indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.

Q & A

Q. What are the established synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide?

The compound is synthesized via multi-step protocols involving dehydrosulfurization or coupling reactions. For instance, analogous pyridazinone derivatives are prepared using reagents like dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures to achieve cyclization . Key intermediates include chlorophenyl-substituted pyridazinones and sulfonamide precursors. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yields, as seen in multi-step syntheses with overall yields of 2–5% in similar compounds .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic methods:

  • NMR (¹H/¹³C): Assignments of aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10–11 ppm) confirm substituent positions .
  • HPLC-MS: Purity assessment (>98%) and molecular ion verification (e.g., [M+H]⁺) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and packing motifs, though limited data exists for this specific compound.

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with labile functional groups?

Contradictory yield outcomes in analogous syntheses (e.g., DCC vs. I₂/Et₃N) suggest reagent-dependent pathways. DCC favors high yields (70–85%) but limits substrate scope, while I₂/Et₃N enables access to novel derivatives at lower yields (30–50%) . Methodological adjustments include:

  • Protecting groups: Shielding reactive amines during sulfonamide coupling.
  • Microwave-assisted synthesis: Reducing reaction time and side-product formation.
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps .

Q. What structure-activity relationship (SAR) insights exist for pyridazinone-sulfonamide hybrids?

Substitutions on the pyridazinone core and sulfonamide aryl group significantly modulate bioactivity. For example:

  • 4-Chlorophenyl enhances metabolic stability and target binding vs. furan or morpholine analogs .
  • 2,5-Dimethylbenzenesulfonamide improves solubility compared to bulkier substituents, as shown in logP comparisons (e.g., ~2.8 vs. >3.5 for naphthyl derivatives) .
  • Ethyl linker length : Shorter linkers reduce conformational flexibility, potentially increasing selectivity .

Q. How do stability and solubility challenges impact formulation for in vivo studies?

  • Stability: The compound’s sulfonamide group is prone to hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH) recommend lyophilized storage at -20°C .
  • Solubility: Low aqueous solubility (logS ≈ -4.5) necessitates co-solvents (e.g., DMSO:PEG 400) or nanoformulation. Differential scanning calorimetry (DSC) identifies polymorphic forms with improved dissolution profiles .

Q. How can conflicting bioactivity data in kinase inhibition assays be resolved?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions: ATP concentration variations (1 mM vs. 10 µM) alter competitive inhibition kinetics.
  • Impurity profiles: HPLC purity thresholds (>95% vs. >98%) impact activity .
  • Cell-line specificity: Off-target effects in HEK293 vs. HeLa cells due to differential kinase expression .

Methodological Guidance

Q. What strategies validate target engagement in cellular models?

  • Chemical proteomics: Use biotinylated probes to pull down bound kinases .
  • Thermal shift assays: Monitor target protein denaturation upon ligand binding.
  • Knockdown/rescue experiments: siRNA-mediated target silencing followed by compound treatment .

Q. How are metabolic pathways elucidated for this compound?

  • In vitro microsomal assays: Identify CYP450-mediated metabolites (e.g., hydroxylation at the pyridazinone ring).
  • LC-HRMS: Detect glutathione adducts to assess reactive intermediate formation .

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